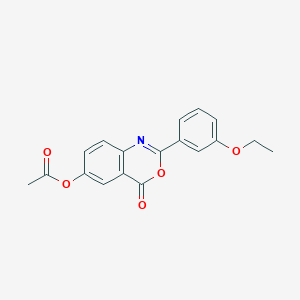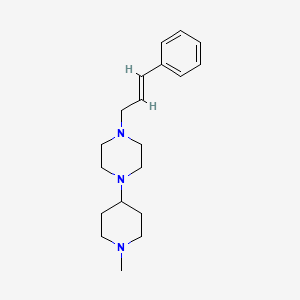![molecular formula C19H21F3N2 B5616514 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5616514.png)
1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzylpiperazine derivatives, including structures related to 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine, involves confirming the proposed structures of metabolites through synthesis of authentic compounds, as demonstrated in studies on cerebral vasodilators (Ohtaka et al., 1989). These processes typically include steps such as nucleophilic addition and cyclization to achieve the desired piperazine framework.
Molecular Structure Analysis
The molecular structure of piperazine derivatives shows a significant variance in intermolecular interactions based on substitution patterns. For example, research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines revealed that while some molecules link via hydrogen bonds, others do not, indicating the influence of substitution on molecular conformation and intermolecular interactions (Mahesha et al., 2019).
Chemical Reactions and Properties
The reactivity of 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its derivatives involves several pathways, including O-demethylation, N-dealkylation, and hydroxylation, which are key in understanding its metabolic transformation (Kawashima et al., 1991). These transformations are critical for the application of these compounds in medicinal chemistry and drug discovery.
Physical Properties Analysis
Investigations into the physical properties of piperazine compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis and pharmaceutical formulation. For example, the study of 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine highlighted its suitability as a radioligand due to its low lipophilicity and high brain-to-blood ratios (He et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interactions with biological targets, are fundamental aspects of 1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine research. For instance, the development of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines demonstrated the potential of piperazine derivatives as adenosine A2B receptor antagonists, showcasing the chemical versatility and potential therapeutic applications of these compounds (Borrmann et al., 2009).
Orientations Futures
The study of trifluoromethylated compounds is a rapidly evolving field, with potential applications in various areas, including pharmaceuticals, agrochemicals, and materials science . Future research on “1-(3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine” could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable information for its potential uses and applications.
Propriétés
IUPAC Name |
1-[(3-methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2/c1-15-4-2-5-16(12-15)14-23-8-10-24(11-9-23)18-7-3-6-17(13-18)19(20,21)22/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTHNSWTHCRXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-6-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5616454.png)


![5-{4-[3-(1-methoxyethyl)phenyl]-1H-pyrazol-1-yl}-1H-tetrazole](/img/structure/B5616476.png)

![1-{6-[2-(morpholin-4-ylmethyl)phenyl]pyridin-2-yl}ethanol](/img/structure/B5616497.png)
![2-{3-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-3-oxopropyl}imidazo[1,2-a]pyridine](/img/structure/B5616510.png)
![8-methoxy-N-{2-[(3-methylpyridin-4-yl)amino]ethyl}chromane-3-carboxamide](/img/structure/B5616526.png)
![4-[(1-acetylpiperidin-4-yl)oxy]-3-methoxy-N-[1-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5616534.png)

![4-(2-ethoxybenzyl)-3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2-piperazinone](/img/structure/B5616548.png)
![1-phenyl-3,4,5,6-tetrahydro[1,4]diazepino[6,5-b]indol-2(1H)-one](/img/structure/B5616554.png)
![2-{1-(2-chlorophenyl)-5-[1-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5616555.png)